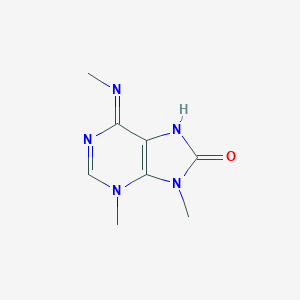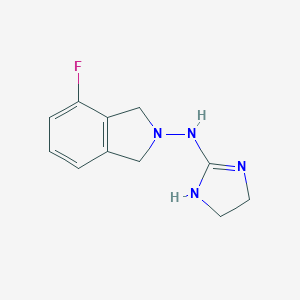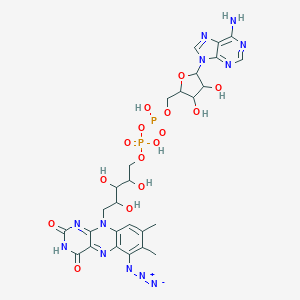
6-Azido-fad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-fad is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a derivative of flavin adenine dinucleotide (FAD), which is an essential coenzyme involved in several metabolic pathways. The azido group in 6-azido-fad makes it a useful tool for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 6-azido-fad involves the covalent crosslinking of nearby proteins via the activated azido group. This crosslinking can occur between two proteins or between a protein and a small molecule. The resulting adduct can be identified using various biochemical techniques, such as mass spectrometry.
Efectos Bioquímicos Y Fisiológicos
6-Azido-fad does not have any direct biochemical or physiological effects. Its effects are limited to its use as a research tool. However, the covalent crosslinking of proteins can lead to changes in their activity or stability, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-azido-fad in lab experiments include its specificity and versatility. The azido group can be activated by UV light, which allows for precise control over the timing and location of crosslinking. Additionally, 6-azido-fad can be used to study a wide range of proteins and metabolic pathways.
The limitations of using 6-azido-fad include its potential toxicity and the need for specialized equipment to activate the azido group. Additionally, the covalent crosslinking of proteins can lead to artifacts or false positives, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of 6-azido-fad in scientific research. One potential application is in the study of protein localization and trafficking. The covalent crosslinking of proteins can be used to identify their interaction partners and track their movement within cells.
Another potential application is in the study of enzyme mechanisms. The covalent crosslinking of enzymes with their substrates or inhibitors can provide insights into their catalytic mechanisms and binding sites.
Finally, 6-azido-fad can be used to study metabolic pathways and identify novel drug targets. The covalent crosslinking of enzymes involved in metabolic pathways can provide insights into their regulation and potential therapeutic targets.
Conclusion:
In conclusion, 6-azido-fad is a versatile research tool with several potential applications in scientific research. Its ability to covalently crosslink proteins via the activated azido group makes it a useful tool for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways. While there are limitations to its use, the potential applications of 6-azido-fad make it a valuable addition to the toolkit of researchers in various fields.
Métodos De Síntesis
The synthesis of 6-azido-fad involves the modification of 6-Azido-fad by introducing an azido group at the 6-position of the isoalloxazine ring. The most common method of synthesis involves the reaction of 6-Azido-fad with sodium azide in the presence of a copper catalyst. The reaction proceeds via a radical mechanism, and the resulting product is purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
6-Azido-fad has several applications in scientific research. It is commonly used as a photoaffinity probe to study protein-protein interactions. The azido group in 6-azido-fad can be activated by UV light, which allows it to covalently crosslink with nearby proteins. This technique is useful for identifying protein-protein interactions in complex mixtures.
Propiedades
Número CAS |
101760-85-4 |
|---|---|
Nombre del producto |
6-Azido-fad |
Fórmula molecular |
C27H32N12O15P2 |
Peso molecular |
826.6 g/mol |
Nombre IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-azido-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H32N12O15P2/c1-9-3-11-16(15(10(9)2)36-37-29)33-18-24(34-27(46)35-25(18)45)38(11)4-12(40)19(42)13(41)5-51-55(47,48)54-56(49,50)52-6-14-20(43)21(44)26(53-14)39-8-32-17-22(28)30-7-31-23(17)39/h3,7-8,12-14,19-21,26,40-44H,4-6H2,1-2H3,(H,47,48)(H,49,50)(H2,28,30,31)(H,35,45,46) |
Clave InChI |
RQLZKEINAGKZBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Sinónimos |
6-azido-FAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



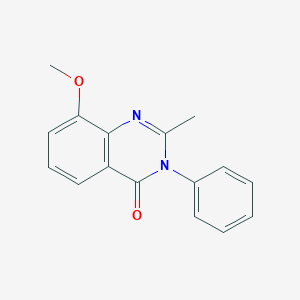
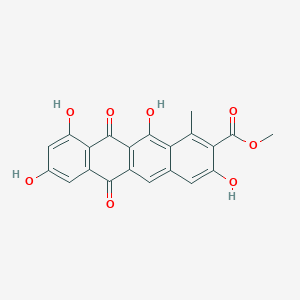
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)

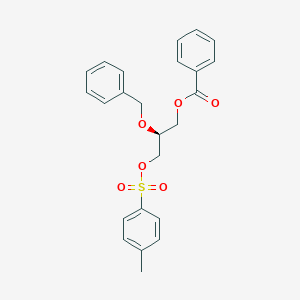
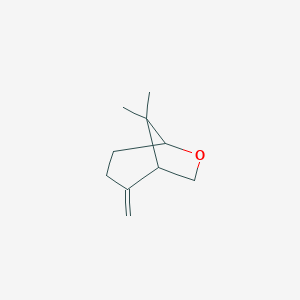

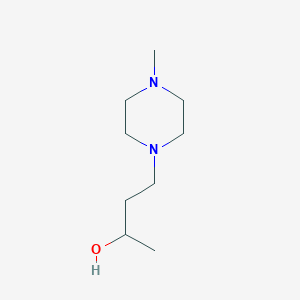

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

